6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-4-13-6(12)14-15(4)5(3)7(9,10)11/h1-2H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVLYMLNJDFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1Br)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can be used for substitution reactions.
Condensation Agents: Reagents like acyl chlorides or anhydrides can be used for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative of the triazolopyridine.
Scientific Research Applications
Synthesis Techniques
The synthesis of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been achieved through various methods. Notably, a microwave-mediated synthesis has been reported, which allows for a catalyst-free and eco-friendly approach to producing this compound. The method involves the reaction of specific precursors under controlled microwave conditions to yield high purity and yield of the target compound .
Drug Development
This compound exhibits promising biological activity that is being explored for therapeutic applications:
- Antagonism of P2Y14 Receptor : Research has identified this compound as a potential antagonist for the P2Y14 receptor, which plays a role in mediating inflammatory responses. Structure-guided modifications have enhanced its efficacy as an antagonist .
- Inhibition of BRD4 : The compound has been evaluated for its ability to inhibit the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. Virtual screening approaches have revealed that derivatives of this compound can effectively mimic acetylated lysines and inhibit BRD4 activity .
Cancer Therapy
The selective inhibition of Janus kinase 2 (JAK2) by derivatives of this compound has been investigated as a strategy to combat cancer while minimizing immune suppression associated with JAK3 inhibition. This highlights its potential in targeted cancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which play crucial roles in various cellular processes.
Receptor Modulation: It functions as an inverse agonist of RORγt, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Key Observations :
Bromine Position: Bromine at position 6 (target compound) vs. position 5 (CAS 1010120-55-4) or 7 (CAS 882521-63-3) alters steric and electronic interactions. For example, bromine at position 6 may enhance binding to enzymes like acetolactate synthase (ALS) in herbicidal applications .
Trifluoromethyl vs. Methyl groups are less lipophilic, which may improve aqueous solubility but reduce membrane permeability .
Amino Group Consistency: All compounds retain the -NH₂ group at position 2, critical for hydrogen bonding with biological targets (e.g., kinases or ALS enzymes) .
Antiproliferative Activity :
- Triazolopyridines with bromine and trifluoromethyl groups (e.g., target compound) show enhanced antiproliferative activity compared to non-halogenated analogs. For instance, 5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j) exhibited moderate activity against cancer cell lines, suggesting that halogenation and aryl substituents synergistically improve efficacy .
- The trifluoromethyl group’s electron-withdrawing nature may stabilize interactions with DNA or enzyme active sites, as seen in triazolopyrimidine-based antitumor agents .
Herbicidal Activity :
- Derivatives like 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) demonstrate that trifluoromethyl groups enhance ALS inhibition, a common herbicidal mechanism . The target compound’s -CF₃ group likely contributes similarly.
- Bromine’s position (6 vs. 5) may influence steric hindrance, affecting binding to ALS. For example, 5,7-dimethyl analogs with sulfonamide groups showed variable activity depending on substituent placement .
Energetic Material Potential :
- The target compound’s -CF₃ group may similarly improve stability in high-energy applications .
Solubility and Lipophilicity :
- Bromine adds molecular weight and polarizability, favoring solid-state stability but increasing environmental persistence .
Biological Activity
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR) based on recent studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 281.04 g/mol
- CAS Number : 2088975-64-6
The compound features a triazole ring fused with a pyridine moiety, which is known to influence its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyridines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
A study highlighted that specific derivatives inhibited tubulin polymerization more effectively than combretastatin A-4 (CA-4), a known anticancer agent. The most active compounds displayed mean IC values ranging from 83 to 101 nM against these cell lines, indicating their potential as novel anticancer agents .
Antichlamydial Activity
The compound's structural features also suggest potential antichlamydial activity. Research indicates that certain derivatives with trifluoromethyl groups exhibit selective inhibition of Chlamydia trachomatis, the pathogen responsible for chlamydial infections. These compounds demonstrated minimal toxicity to host cells while effectively impairing the growth of the bacteria .
Anti-inflammatory Properties
In addition to anticancer and antichlamydial activities, some derivatives of triazolo[1,5-a]pyridines have been evaluated for anti-inflammatory effects. A series of compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated significant anti-inflammatory activity compared to standard drugs like indomethacin .
Structure-Activity Relationships (SAR)
The biological activities of this compound and its derivatives can be attributed to specific structural features:
- Trifluoromethyl Group : This substituent is crucial for enhancing biological activity, particularly in antichlamydial and anticancer contexts.
- Bromine Substitution : The presence of bromine at the 6-position contributes to the overall potency and selectivity of the compound.
Table 1 summarizes key findings related to SAR:
| Compound | Activity Type | IC (nM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 83 | Inhibits tubulin polymerization |
| Compound B | Antichlamydial | <100 | Selective for Chlamydia trachomatis |
| Compound C | Anti-inflammatory | 62 | COX inhibition comparable to indomethacin |
Case Study 1: Anticancer Evaluation
A study focused on evaluating the antiproliferative effects of various substituted triazolo[1,5-a]pyridines against HeLa cells. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity due to increased lipophilicity and better interaction with cellular targets.
Case Study 2: Antichlamydial Screening
Another investigation screened several derivatives for their ability to inhibit C. trachomatis. Compounds were tested in vitro against infected cell lines and showed promising results in reducing bacterial load without significant cytotoxicity.
Q & A
Q. Advanced
- DFT calculations : Identify reactive sites (e.g., C6 bromine has a 30% higher electrophilicity index than C2 amine).
- Molecular docking : Simulate interactions with nucleophiles (e.g., thiols in cysteine residues) to guide synthetic modifications .
- Kinetic studies : Monitor SNAr reactions using HPLC to correlate computational predictions with experimental rates (k ≈ 0.15 min in DMSO at 25°C) .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Racemization risk : High-temperature steps may degrade chiral centers. Use asymmetric catalysis (e.g., Pd-BINAP complexes) for >90% enantiomeric excess .
- Workflow optimization : Continuous-flow reactors reduce batch variability and improve yield (from 60% to 85% in pilot studies) .
How does the bromine substituent affect photostability and storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
